
2-Chlorobenzyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobenzyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl)phosphonic acid typically involves the reaction of 2-chlorobenzyl alcohol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired phosphonic acid. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled addition of phosphorus trichloride to 2-chlorobenzyl alcohol, followed by hydrolysis and purification of the product. The use of automated systems and advanced monitoring techniques ensures consistent product quality and safety during production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorobenzyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzyl phosphonic acids.
Aplicaciones Científicas De Investigación
2-Chlorobenzyl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chlorobenzyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The phosphonic acid group can mimic the natural substrate of the enzyme, leading to competitive inhibition. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar in structure but with an ethyl group instead of a benzyl group.
(4-Chlorobenzyl)phosphonic acid: Similar in structure but with the chlorine atom in the para position.
(2-Bromobenzyl)phosphonic acid: Similar in structure but with a bromine atom instead of chlorine.
Uniqueness
2-Chlorobenzyl)phosphonic acid is unique due to its specific substitution pattern and the presence of the phosphonic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H8ClO3P |
|---|---|
Peso molecular |
206.56 g/mol |
Nombre IUPAC |
(2-chlorophenyl)methylphosphonic acid |
InChI |
InChI=1S/C7H8ClO3P/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) |
Clave InChI |
FCMPUUABXHCQAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CP(=O)(O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
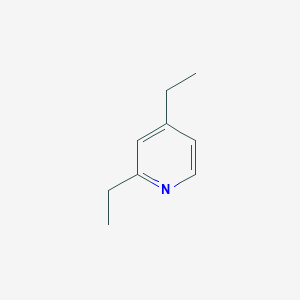
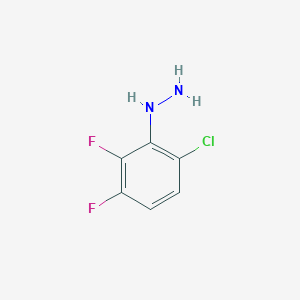
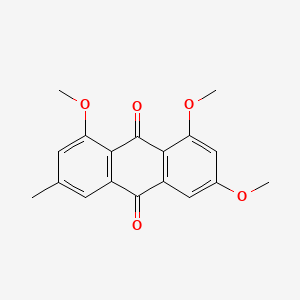
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
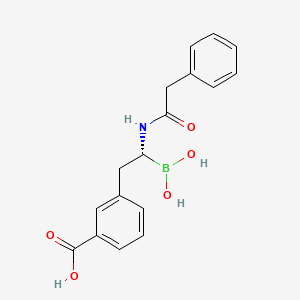
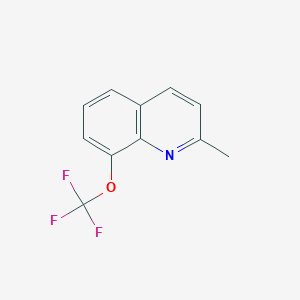
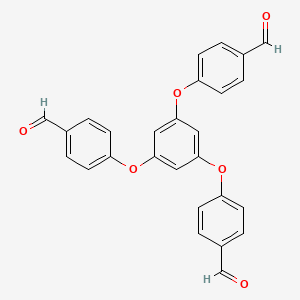
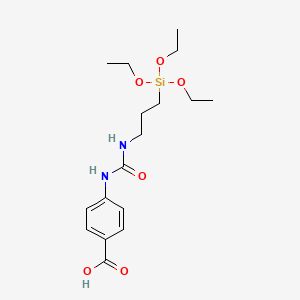
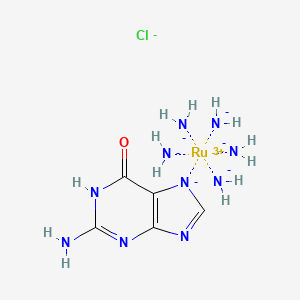
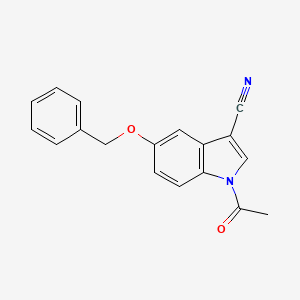
![6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15248912.png)
![[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone](/img/structure/B15248919.png)

